3-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (80-100°C)
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Methyl-substituted biphenyls.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: An aromatic amine with similar trifluoromethyl substitution.
Trifluoromethylbenzene: A simpler aromatic compound with a trifluoromethyl group.
2-Methyl-1,1’-biphenyl: A biphenyl derivative with a methyl group but lacking the trifluoromethyl group.
Uniqueness: 3-Methyl-2’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of both trifluoromethyl and methyl groups on the biphenyl structure. This dual substitution imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C14H11F3 |
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Molecular Weight |
236.23 g/mol |
IUPAC Name |
1-methyl-3-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15,16)17/h2-9H,1H3 |
InChI Key |
IFEIHGAVETUQFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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